Cas no 2228273-47-8 (5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid)

5-{2-Methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid is a specialized heterocyclic compound featuring an oxazole core substituted with a carboxylic acid group and an aminoethyl side chain bearing a branched alkyl moiety. This structure imparts unique physicochemical properties, including potential bioactivity and chelating capabilities. The presence of both polar (carboxylic acid) and lipophilic (alkylamino) groups enhances its solubility profile, making it suitable for applications in medicinal chemistry and material science. The oxazole scaffold is known for its stability and versatility in synthetic modifications, while the tertiary amine functionality may contribute to binding interactions in biological systems. This compound serves as a valuable intermediate for further derivatization in pharmaceutical research and coordination chemistry.
5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid structure
2228273-47-8 structure
Product name:5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid
CAS No:2228273-47-8
MF:C10H16N2O3
Molecular Weight:212.245642662048
CID:6214030
PubChem ID:165626850

5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid
    • 5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
    • EN300-1775087
    • 2228273-47-8
    • インチ: 1S/C10H16N2O3/c1-7(2)12(3)5-4-8-6-9(10(13)14)11-15-8/h6-7H,4-5H2,1-3H3,(H,13,14)
    • InChIKey: VVHYBTNGQUQHBX-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C(=O)O)=N1)CCN(C)C(C)C

計算された属性

  • 精确分子量: 212.11609238g/mol
  • 同位素质量: 212.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 221
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6Ų
  • XLogP3: -0.9

5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1775087-1.0g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
1g
$1157.0 2023-06-03
Enamine
EN300-1775087-5.0g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
5g
$3355.0 2023-06-03
Enamine
EN300-1775087-0.5g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
0.5g
$1111.0 2023-09-20
Enamine
EN300-1775087-10.0g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
10g
$4974.0 2023-06-03
Enamine
EN300-1775087-0.05g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
0.05g
$972.0 2023-09-20
Enamine
EN300-1775087-0.25g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
0.25g
$1065.0 2023-09-20
Enamine
EN300-1775087-5g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
5g
$3355.0 2023-09-20
Enamine
EN300-1775087-0.1g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
0.1g
$1019.0 2023-09-20
Enamine
EN300-1775087-10g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
10g
$4974.0 2023-09-20
Enamine
EN300-1775087-2.5g
5-{2-[methyl(propan-2-yl)amino]ethyl}-1,2-oxazole-3-carboxylic acid
2228273-47-8
2.5g
$2268.0 2023-09-20

5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid 関連文献

5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acidに関する追加情報

Introduction to 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid (CAS No. 2228273-47-8)

5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid, identified by the CAS number 2228273-47-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, a heterocyclic structure characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of an amine functional group and a carboxylic acid moiety in its molecular framework endows it with unique chemical properties that make it a promising candidate for various biochemical applications.

The molecular structure of 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid can be broken down into several key functional groups. The methyl(propan-2-yl)aminoethyl side chain introduces a tertiary amine, which is known for its ability to form stable hydrogen bonds and participate in complexation with other biomolecules. This feature is particularly relevant in drug design, where interactions with biological targets such as enzymes and receptors are crucial for efficacy. Additionally, the carboxylic acid group provides a site for further derivatization, allowing chemists to modify the compound's properties for specific applications.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. Oxazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Research has demonstrated that oxazoles can exhibit antimicrobial, anti-inflammatory, and even anticancer properties, depending on their structural modifications. The compound 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid represents an interesting derivative that combines these beneficial characteristics with additional functional groups to enhance its pharmacological potential.

In the context of modern drug discovery, the synthesis and characterization of novel compounds like 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid are essential for identifying new therapeutic agents. The compound's unique structure suggests that it may interact with biological targets in ways that differ from traditional small molecules. This opens up possibilities for developing drugs with improved selectivity and reduced side effects. Furthermore, the oxazole ring itself is known to be relatively stable under physiological conditions, which could enhance the compound's bioavailability and duration of action.

One of the most compelling aspects of 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid is its potential as a building block for more complex molecules. By incorporating this compound into larger scaffolds or using it as a precursor in synthetic pathways, researchers can explore new chemical spaces and discover novel pharmacophores. This approach is particularly valuable in cases where existing drugs have limitations or where new mechanisms of action are needed to address unmet medical needs.

The synthesis of 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid involves multiple steps that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the oxazole ring, followed by functional group transformations to introduce the amine and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.

From a biological perspective, the amine group in 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid is particularly noteworthy. Amines are well-known for their role as pharmacophores in many drugs due to their ability to interact with biological targets through hydrogen bonding and ionic interactions. The tertiary amine present in this compound suggests that it may exhibit significant binding affinity for enzymes or receptors involved in disease pathways. This has prompted researchers to investigate its potential as an inhibitor or modulator of these targets.

The carboxylic acid group also contributes to the compound's versatility. Carboxylic acids can participate in various chemical reactions, including esterification and amidation, which can be used to modify the compound's solubility, stability, or bioavailability. These properties are critical factors when designing drugs intended for oral administration or when exploring different delivery systems.

Recent studies have begun to explore the pharmacological profile of 5-{2-methyl(propan-2-yl)aminoethyl}-1,2-oxazole-3-carboxylic acid using both computational modeling and experimental approaches. Computational studies have helped predict possible binding modes of this compound with target proteins, providing insights into its mechanism of action. Experimental evaluations have confirmed these predictions by demonstrating inhibitory effects on certain enzymes relevant to inflammatory diseases.

The oxazole ring itself has been shown to confer stability and resistance to metabolic degradation, which are important attributes for any drug candidate. This stability ensures that the compound remains active within the body long enough to exert its therapeutic effects. Additionally, oxazoles have been found to exhibit low toxicity profiles in preclinical studies, further supporting their potential as lead compounds for drug development.

In conclusion,5-{2-methyl(propan-2-y l)aminoethyl}-1 , ₂ - o xaz ol e - ₃ - c ar box y l ic ac id (CAS No . ₂ ₂ ₂ ₈ ₂ ₇ ₃ - ₄ ₇ - ₈ ) i s a prom i s i ng com pound wi t h un i que ch em i cal an d bi o l ogi cal p rop er t i es . I t s structur al char acter i stics , inc lud i ng an am ine an d a car box y l ic aci d moi eties , make i t a v al u abl e candi date f or phar mac ol ogi cal stu dies . Re cent re s ear ch h av e hi ghli ghted i ts po t en t i al as a bui l di ng bl oc k f or n e w dr ugs an d as a tool f or explori ng new me chani sm s o f acti on . As re search conti nues , i t i s ex p ect ed tha t thi s com pound wi l l play an i m port ant r ol e i n de vel opi ng n e w th erapeut ic ag ents . p>

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